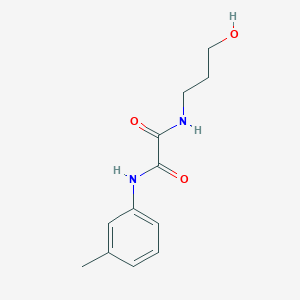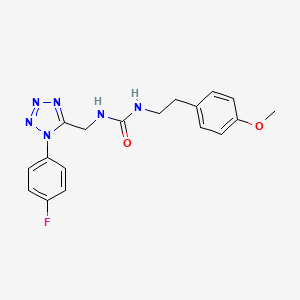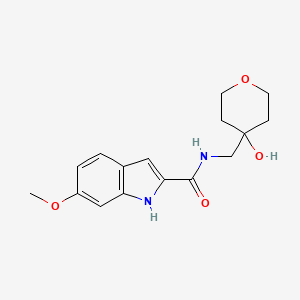
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound contains a tetrahydropyran group, an indole group, and a carboxamide group. Tetrahydropyran is a saturated six-membered ring containing five carbon atoms and one oxygen atom . Indole is a bicyclic compound consisting of a six-membered benzene ring fused to a five-membered nitrogen-containing pyrrole ring. Carboxamide is a functional group consisting of a carbonyl group (C=O) linked to a nitrogen atom.
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups and a cyclic structure. The tetrahydropyran ring could exist in a chair conformation .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the functional groups present. For instance, the carboxamide group could participate in condensation reactions, and the tetrahydropyran ring could potentially be opened under acidic or basic conditions .Applications De Recherche Scientifique
Synthesis and Characterization
- The compound has been involved in the synthesis and characterization of new derivatives. For example, Hassan et al. (2014) described the synthesis of certain pyrazole and pyrazolo[1,5-a]pyrimidine derivatives, where similar compounds were used in the structural formation. These compounds were further tested for their cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan, Hafez, & Osman, 2014).
Antimicrobial Activity
- Aytemir et al. (2003) conducted research on synthesizing a range of derivatives with antimicrobial activity. They found that certain derivatives exhibited higher antibacterial activity against various bacterial strains and fungi (Aytemir, Erol, Hider, & Özalp, 2003).
Pharmaceutical Applications
- Adalder et al. (2012) studied the cocrystals of pyrazinecarboxamide with various monocarboxylic acids, which are relevant in pharmaceutical applications. This study showed the occurrence of homosynthons, which is significant in the context of pharmaceutical co-crystal design (Adalder, Sankolli, & Dastidar, 2012).
Anticancer Research
- A 2021 study by Hassan et al. explored the anticancer potential of novel pyrazole–indole hybrids. These compounds displayed significant antitumor activity against various human cancer cell lines, demonstrating their potential as anticancer agents (Hassan, Moustafa, Awad, Nossier, & Mady, 2021).
Crystallography Studies
- Research by Kranjc et al. (2012) on the crystal structures of certain derivatives revealed insights into the molecular interactions and aggregation patterns. These findings are valuable for understanding the structural properties of related compounds (Kranjc, Juranovič, Kočevar, & Perdih, 2012).
Other Applications
- Mao et al. (2008) synthesized a library of carboxamide-containing oxepines and pyrans, where similar compounds were used. This research contributes to the development of new compounds with potential pharmaceutical applications (Mao, Probst, Werner, Chen, Xie, & Brummond, 2008).
Propriétés
IUPAC Name |
N-[(4-hydroxyoxan-4-yl)methyl]-6-methoxy-1H-indole-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O4/c1-21-12-3-2-11-8-14(18-13(11)9-12)15(19)17-10-16(20)4-6-22-7-5-16/h2-3,8-9,18,20H,4-7,10H2,1H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOBRGOSCLIHELJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C=C(N2)C(=O)NCC3(CCOCC3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((4-hydroxytetrahydro-2H-pyran-4-yl)methyl)-6-methoxy-1H-indole-2-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

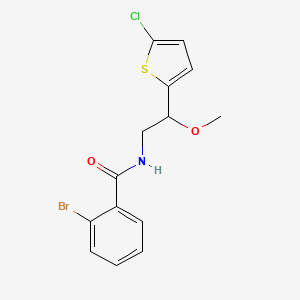
![N-(4-chlorophenyl)-2-{[4-methyl-5-(1-methyl-3-phenyl-1H-pyrazol-4-yl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B2588611.png)
![6-[(4-bromobenzoyl)amino]-N-(2-fluorobenzyl)chromane-3-carboxamide](/img/structure/B2588612.png)
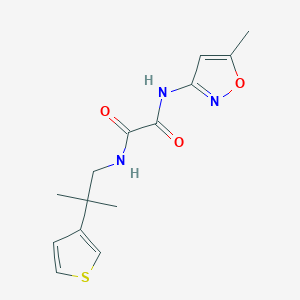
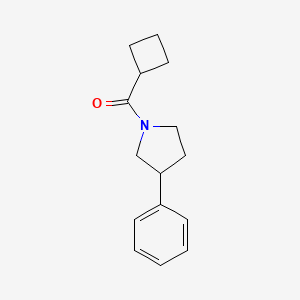
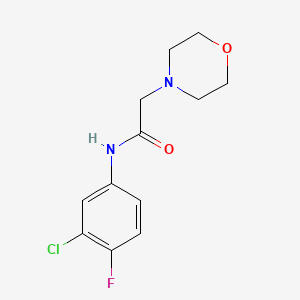
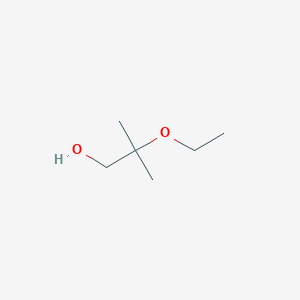
![1-[2-[(2,5-Dimethylphenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-2-(4-fluorophenyl)ethanone](/img/structure/B2588624.png)
![2-(((7-chloro-4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)methyl)thio)-3-((tetrahydrofuran-2-yl)methyl)pyrido[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2588625.png)
![3-((1-(2-Methylimidazo[1,2-a]pyridine-3-carbonyl)piperidin-3-yl)oxy)pyrazine-2-carbonitrile](/img/structure/B2588626.png)
![3-[3-(2,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]-8-ethoxy-2H-chromen-2-one](/img/structure/B2588628.png)
![2-[4-(2-Thienylsulfonyl)-1-piperazinyl]pyrimidine](/img/structure/B2588629.png)
